Sodium 3-Bromopropanesulfonate
Overview
Description
Sodium 3-Bromopropanesulfonate is an organic compound with the chemical formula C3H6BrNaO3S. It appears as a white crystalline powder and is odorless. This compound is soluble in water and some organic solvents. It is commonly used as a reagent and catalyst in organic synthesis, particularly in alkylation and substitution reactions .
Scientific Research Applications
Sodium 3-Bromopropanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of complex molecules and intermediates.
Biology: It is used in biochemical studies to modify proteins and other biomolecules.
Medicine: It is used in the synthesis of pharmaceutical compounds and as a reagent in drug discovery.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Safety and Hazards
Sodium 3-Bromopropanesulfonate is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Sodium 3-Bromopropanesulfonate is an organic compound The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It’s known that it can change the permeability of underground formations, drilling fluids, completion fluids, workover fluids, acidizing fluids, fracturing, and gravel filling . .
Pharmacokinetics
It is known that the compound is soluble in water , which could influence its bioavailability.
Result of Action
It’s known that it can change the permeability of various substances , but the specific molecular and cellular effects need further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s known that the compound may decompose at high temperatures . Therefore, temperature could be a crucial environmental factor affecting its stability and action.
Biochemical Analysis
Biochemical Properties
Sodium 3-Bromopropanesulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in sulfonation reactions. Sulfonation is a biochemical process where a sulfonate group is transferred to a molecule, often mediated by sulfotransferase enzymes. This compound can act as a sulfonate donor in these reactions, facilitating the transfer of the sulfonate group to target molecules. This interaction is crucial for the modification of biomolecules, affecting their function and activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways that are dependent on sulfonation. This modulation can lead to changes in gene expression, altering the production of proteins and other biomolecules within the cell. Additionally, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it can inhibit certain sulfotransferase enzymes, preventing the transfer of sulfonate groups to target molecules. This inhibition can lead to changes in the levels of sulfonated biomolecules, affecting various cellular processes. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At high doses, this compound can exhibit toxic or adverse effects. These effects can include cellular damage, disruption of metabolic processes, and alterations in gene expression. It is important to determine the appropriate dosage to achieve the desired effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for sulfonation reactions. The compound can influence the levels of metabolites by modulating the activity of metabolic enzymes. For example, it can affect the production of sulfonated metabolites, which play important roles in cellular signaling and regulation. Additionally, this compound can impact metabolic flux by altering the flow of metabolites through different pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of this compound within different cellular compartments. Understanding the transport and distribution of the compound is crucial for determining its effects on cellular function and activity .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound can be localized to the cytoplasm, nucleus, or other organelles, where it can interact with specific biomolecules and exert its effects. The subcellular localization of the compound is crucial for understanding its role in cellular processes and its overall impact on cell function .
Preparation Methods
Synthetic Routes and Reaction Conditions: A commonly used preparation method for Sodium 3-Bromopropanesulfonate involves the reaction of 3-bromopropane with sodium sulfite. The reaction equation is as follows:
C3H7Br + NaSO3H → C3H6BrNaO3S + HBr
This reaction typically occurs under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to optimize yield and minimize impurities. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-Bromopropanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Alkylation Reactions: It can act as an alkylating agent, transferring its alkyl group to other molecules.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Solvents: Reactions are often carried out in polar solvents such as water or dimethyl sulfoxide (DMSO).
Temperature: Reactions typically occur at moderate temperatures to ensure optimal reaction rates and yields.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can include alcohols, amines, or thiols.
Alkylation Products: The major products are typically alkylated derivatives of the nucleophile used.
Comparison with Similar Compounds
- Sodium 2-Bromoethanesulfonate
- Sodium 4-Bromo-1-butanesulfonate
- Sodium 3-Chloro-1-propanesulfonate
Comparison:
- Sodium 2-Bromoethanesulfonate: Similar in structure but with a shorter carbon chain, leading to different reactivity and applications.
- Sodium 4-Bromo-1-butanesulfonate: Has a longer carbon chain, which can affect its solubility and reactivity.
- Sodium 3-Chloro-1-propanesulfonate: Contains a chlorine atom instead of bromine, leading to different reactivity and potential applications.
Sodium 3-Bromopropanesulfonate is unique due to its specific reactivity profile, making it particularly useful in certain synthetic and modification reactions .
Properties
IUPAC Name |
sodium;3-bromopropane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO3S.Na/c4-2-1-3-8(5,6)7;/h1-3H2,(H,5,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZDAVYFINUYOH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)[O-])CBr.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635546 | |
Record name | Sodium 3-bromopropane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55788-44-8 | |
Record name | Sodium 3-bromopropane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromopropanesulfonic acid sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Sodium 3-Bromopropanesulfonate in the synthesis of high silicon content SAPO-5?
A1: this compound acts as an anionic surfactant in the synthesis process. [] While the paper doesn't delve into the specific mechanism, it highlights that using this surfactant, alongside others, allows for the incorporation of significantly higher silicon content into the SAPO-5 framework. This is evidenced by the silicon content reaching up to 0.511 atoms per unit cell, corresponding to a SiO2 molar ratio of up to 3.0 in the reaction gels. [] The successful incorporation is confirmed through various characterization techniques like XRD, XRF, TG-DTA, FT-IR, and SEM. []
Q2: Are there any alternative surfactants to this compound for this synthesis, and how do they compare?
A2: Yes, the research investigates several other anionic surfactants for this purpose: sodium 1-butanesulfonate, sodium naphthalene-1-sulfonate, and sodium n-decyl sulfate. [] The paper doesn't directly compare their effectiveness or provide a ranking for silicon incorporation. Further research is needed to understand the specific advantages and limitations of each surfactant in this synthesis process.
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